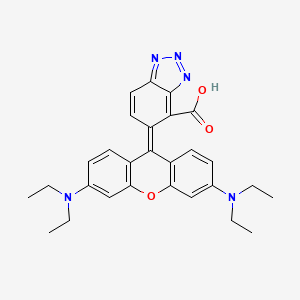

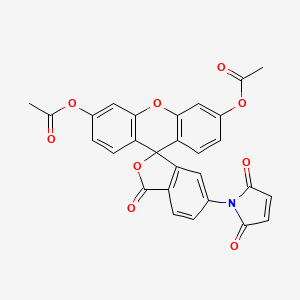

Fluorescein diacetate 6-maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorescein diacetate 6-maleimide is a compound that combines the properties of fluorescein diacetate and maleimide. Fluorescein diacetate is a prefluorophore that can be hydrolyzed by a wide spectrum of non-specific extracellular enzymes and membrane-bound enzymes like proteases, lipases, and esterases . Maleimide groups react predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This combination makes this compound a valuable tool in various scientific applications, particularly in labeling and detecting biological molecules.

Mechanism of Action

Target of Action

Fluorescein diacetate 6-maleimide is primarily used to label free thiol groups . These thiol groups are often found in molecules such as proteins, peptides, DNA, RNA, and oligonucleotides . The compound’s primary targets are therefore these thiol-containing molecules .

Mode of Action

This compound interacts with its targets through a chemical reaction with the thiol groups. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly specific, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine at pH 7 .

Biochemical Pathways

The compound is involved in the biochemical pathway of fluorescein diacetate (FDA) hydrolysis . FDA hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples or in monoculture researches . The compound can be hydrolyzed by a wide spectrum of non-specific extracellular enzymes and membrane-bound enzymes like proteases, lipases, and esterases .

Pharmacokinetics

It is known that the compound is effective for labeling sulfhydryl-containing molecules, suggesting that it can interact with these targets in various biological environments .

Result of Action

The result of the action of this compound is the labeling of thiol-containing molecules with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The labeling of these molecules allows for their detection and study in various biological and environmental samples .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines increases and hydrolysis of the maleimide group can occur . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Fluorescein diacetate 6-maleimide plays a significant role in biochemical reactions due to its ability to interact with a wide range of enzymes and proteins. This compound is hydrolyzed by non-specific extracellular enzymes and membrane-bound enzymes such as proteases, lipases, and esterases . The hydrolysis of this compound results in the release of fluorescein, which emits a bright yellow-green fluorescence, allowing for the visualization and quantification of enzymatic activity . This property makes it a valuable tool for assessing the physiological state of cells and tissues.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfhydryl-containing molecules allows it to be used in studies involving cell viability, proliferation, and apoptosis . Additionally, this compound can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into the overall health and functionality of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sulfhydryl groups on proteins and enzymes. The maleimide group in the compound reacts predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This interaction allows for the specific labeling of sulfhydryl-containing molecules, enabling the study of protein-protein interactions, enzyme activity, and other biochemical processes . The hydrolysis of the diacetate groups by esterases releases fluorescein, which can be detected through fluorescence microscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under desiccating conditions at -20°C . Its reactivity and fluorescence can be affected by prolonged exposure to light and moisture . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with changes in enzyme activity and cellular metabolism being reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound is effective in labeling and tracking biomolecules without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity . It is essential to optimize the dosage to achieve the desired labeling effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases, proteases, and lipases . The hydrolysis of the diacetate groups by these enzymes releases fluorescein, which can then participate in further biochemical reactions . This process allows for the assessment of metabolic flux and changes in metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to label sulfhydryl-containing molecules allows it to be localized to specific cellular compartments, facilitating the study of protein localization and trafficking . The distribution of this compound can be visualized using fluorescence microscopy, providing insights into its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows for the study of protein-protein interactions, enzyme activity, and other biochemical processes within specific cellular contexts . The use of fluorescence microscopy enables the visualization of this compound within cells, providing valuable information on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein diacetate 6-maleimide involves the reaction of fluorescein diacetate with maleimide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps to deprotonate the maleimide, making it more reactive towards the fluorescein diacetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorescein diacetate 6-maleimide undergoes several types of chemical reactions, including:

Hydrolysis: The diacetate groups can be hydrolyzed by esterases to release fluorescein.

Substitution: The maleimide group can react with sulfhydryl groups to form stable thioether bonds.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases in a buffered aqueous solution.

Substitution: Reaction with sulfhydryl-containing molecules in a buffered solution at pH 6.5-7.5.

Major Products

Hydrolysis: Fluorescein and acetic acid.

Substitution: Thioether-linked fluorescein conjugates.

Scientific Research Applications

Fluorescein diacetate 6-maleimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Fluorescein diacetate: A prefluorophore that can be hydrolyzed by esterases to release fluorescein.

Fluorescein-5-maleimide: Similar to fluorescein diacetate 6-maleimide but without the diacetate groups.

Fluorescein isothiocyanate: Another fluorescent labeling reagent that reacts with amines instead of sulfhydryls.

Uniqueness

This compound is unique in its ability to combine the properties of fluorescein diacetate and maleimide, allowing it to label and detect sulfhydryl-containing molecules while providing a fluorescent signal. This dual functionality makes it a versatile tool in various scientific applications .

Properties

IUPAC Name |

[6'-acetyloxy-6-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-20-23(12-17)37-24-13-18(36-15(2)31)5-8-21(24)28(20)22-11-16(3-6-19(22)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADUGLPTVXSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N6C(=O)C=CC6=O)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)

![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)